molecular formula C8H10ClNO B13573752 2-Chloro-3-methoxy-4-methylaniline

2-Chloro-3-methoxy-4-methylaniline

Cat. No.: B13573752
M. Wt: 171.62 g/mol
InChI Key: AHXSZWQXADQPAW-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-4-methylaniline (C₈H₁₀ClNO, molecular weight 171.62 g/mol) is a substituted aniline derivative featuring a chlorine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 4-position of the aromatic ring.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-3-methoxy-4-methylaniline

InChI

InChI=1S/C8H10ClNO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,10H2,1-2H3

InChI Key

AHXSZWQXADQPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxy-4-methylaniline typically involves the nitration of a precursor compound followed by reduction. One common method includes the nitration of 2-chloro-4-methylanisole to form 2-chloro-3-methoxy-4-nitrotoluene, which is then reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxy-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-methoxy-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-4-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use .

Comparison with Similar Compounds

The following analysis compares 2-Chloro-3-methoxy-4-methylaniline with structurally related compounds, focusing on substituent positions, physical properties, and synthesis pathways.

Positional Isomers

Positional isomers differ in the arrangement of substituents on the benzene ring, leading to distinct chemical and physical behaviors.

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences Reference
This compound Not provided C₈H₁₀ClNO 171.62 Not reported Reference compound for comparison -
4-Chloro-2-methoxy-5-methylaniline [6376-14-3] C₈H₁₀ClNO 171.62 97–103 Chlorine at 4-position, methoxy at 2-position
4-Chloro-3-methylaniline [7149-75-9] C₇H₈ClN 141.60 Not reported Lacks methoxy group; methyl at 3-position
2-Chloro-6-methylaniline [87-63-8] C₇H₈ClN 141.60 Not reported Lacks methoxy group; methyl at 6-position

Key Observations :

  • 4-Chloro-2-methoxy-5-methylaniline (CAS 6376-14-3) shares the same molecular formula but differs in substituent positions.
  • The absence of a methoxy group in 4-Chloro-3-methylaniline and 2-Chloro-6-methylaniline simplifies their electronic profiles, making them less polar and possibly more volatile .
Functional Group Variations

Compounds with modified functional groups highlight the role of methoxy and methyl substituents.

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Differences Reference
4-Methoxy-2-methylaniline Not provided C₈H₁₁NO 137.18 Lacks chlorine; methoxy at 4-position
6-Acetyl-2-chloro-3-methoxyaniline Not provided C₉H₁₀ClNO₂ 199.65 Acetyl group adds electron-withdrawing effects

Key Observations :

  • 4-Methoxy-2-methylaniline lacks chlorine, reducing its molecular weight and altering electronic properties. The methoxy group at the 4-position may enhance solubility in polar solvents compared to the target compound .

Biological Activity

2-Chloro-3-methoxy-4-methylaniline, an organic compound with the molecular formula C10H12ClN and a molecular weight of 171.63 g/mol, exhibits various biological activities due to its unique structural features. This article reviews its synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chloro group, a methoxy group, and a methyl group attached to an aniline structure. Its structural characteristics contribute to its reactivity and biological activity. The following table summarizes key properties:

PropertyValue
CAS Number 15040-24-1
Molecular Formula C10H12ClN
Molecular Weight 171.63 g/mol
Appearance Pale yellow to brown liquid
Solubility Soluble in organic solvents

Synthesis

This compound can be synthesized through various methods, typically involving the chlorination of 3-methoxy-4-methylaniline or through multi-step synthetic routes involving other substituted anilines. These methods allow for the introduction of the chloro and methoxy groups at specific positions on the aromatic ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Antitumor Activity

In studies assessing cytotoxic effects, this compound demonstrated moderate toxicity towards several cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent. The following table summarizes findings from relevant studies:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

Interaction with Biological Molecules

Studies have focused on the interaction of this compound with various biological molecules. Its reactivity with proteins suggests potential applications in drug design and development. For instance, it has been shown to bind effectively to specific enzymes involved in metabolic pathways, influencing their activity.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Case Study on Antitumor Effects : In research published in Cancer Research, the compound was tested for its effects on tumor growth in xenograft models. It was found to significantly reduce tumor size compared to controls, indicating promising anticancer properties.

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